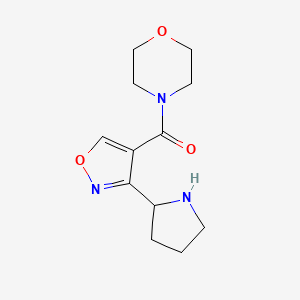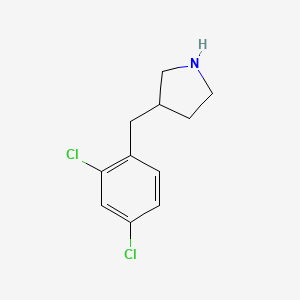
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of two pyridine rings connected through a nitrogen atom, which is also bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the desired product .
Another method involves the use of N-methylation of 2-aminopyridine using dimethyl sulfate or methyl triflate as methylating agents. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to neutralize the acidic by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, temperature control, and purification techniques such as crystallization or distillation are crucial factors in the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts or bases to facilitate the substitution process.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Functionalized pyridine derivatives
Aplicaciones Científicas De Investigación
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(pyridin-3-yl)pyridin-2-amine
- N-Methyl-N-(pyridin-4-yl)pyridin-2-amine
- N-Methyl-N-(pyridin-2-yl)pyridin-3-amine
Uniqueness
N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. The presence of two pyridine rings in close proximity allows for unique interactions with metal ions and biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-methyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3 |
Clave InChI |
YKADMAQSKUHFMH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


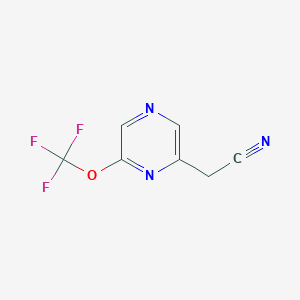
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
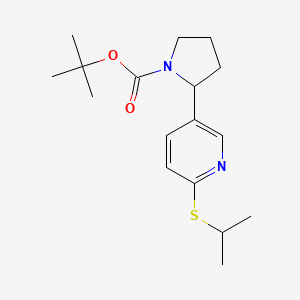

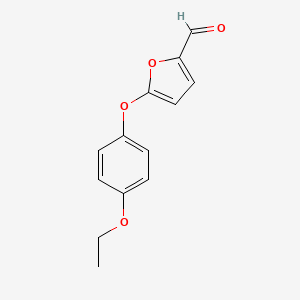
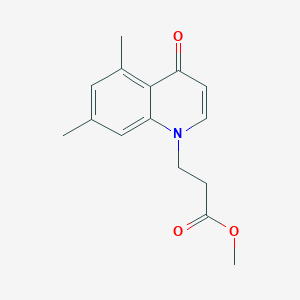
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)
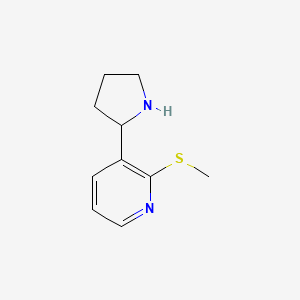

![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)
